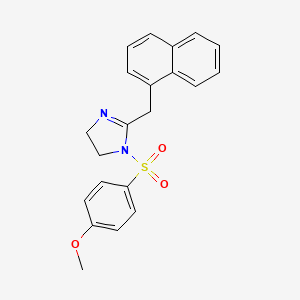
N-(4-bromophenyl)-3-tert-butyl-4-ethoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromophenyl)-3-tert-butyl-4-ethoxybenzenesulfonamide, commonly known as BPTES, is a small molecule inhibitor of glutaminase, an enzyme that plays a crucial role in glutamine metabolism. BPTES has been extensively studied for its potential as a therapeutic agent in cancer treatment. In
作用機序
BPTES inhibits glutaminase, an enzyme that converts glutamine to glutamate. Glutamate is an important neurotransmitter in the brain, and its levels are tightly regulated. Cancer cells, however, have a high demand for glutamine, which they use to fuel their rapid growth and proliferation. By inhibiting glutaminase, BPTES reduces the availability of glutamine and induces apoptosis in cancer cells.
Biochemical and Physiological Effects
BPTES has been shown to have a selective cytotoxic effect on cancer cells, while sparing normal cells. This is due to the high demand for glutamine in cancer cells, which makes them more susceptible to glutaminase inhibition. BPTES has also been shown to reduce the levels of glutamate in the brain, which may have implications for the treatment of neurological disorders.
実験室実験の利点と制限
BPTES has several advantages as a research tool, including its high potency and selectivity for glutaminase inhibition. However, BPTES has limited solubility in water, which can make it difficult to work with in certain experiments. In addition, BPTES has a short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
将来の方向性
There are several future directions for research on BPTES. One area of interest is the development of more potent and selective glutaminase inhibitors. Another area of research is the identification of biomarkers that can predict the response of cancer cells to glutaminase inhibition. Finally, the use of BPTES in combination with other cancer therapies, such as chemotherapy and radiation therapy, is an area of active investigation.
Conclusion
In conclusion, BPTES is a small molecule inhibitor of glutaminase that has shown promise as a therapeutic agent in cancer treatment. Its selective cytotoxic effect on cancer cells and its ability to reduce glutamate levels in the brain make it a valuable research tool. Further research is needed to fully explore the potential of BPTES as a therapeutic agent and to identify new directions for its use in cancer treatment.
合成法
The synthesis of BPTES involves the reaction of 4-bromophenylamine with tert-butyl 4-ethoxybenzenesulfonate, followed by the addition of triethylamine and carbon disulfide. The resulting product is then treated with hydrochloric acid to yield BPTES as a white crystalline solid. The yield of BPTES can be improved by using a microwave-assisted synthesis method.
科学的研究の応用
BPTES has been extensively studied for its potential as a therapeutic agent in cancer treatment. Glutaminase plays a crucial role in cancer cell metabolism, and inhibiting its activity has been shown to induce apoptosis in cancer cells. BPTES has been shown to be effective in inhibiting the growth of various cancer cell lines, including breast, lung, and prostate cancer.
特性
IUPAC Name |
N-(4-bromophenyl)-3-tert-butyl-4-ethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrNO3S/c1-5-23-17-11-10-15(12-16(17)18(2,3)4)24(21,22)20-14-8-6-13(19)7-9-14/h6-12,20H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFNPEWUDJQZEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Br)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-(3,4-Dihydroxyphenyl)-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B7456003.png)
![Ethyl 6-fluoro-4-{[3-(morpholin-4-yl)propyl]amino}quinoline-3-carboxylate](/img/structure/B7456012.png)

![5-ethyl-N-[2-[4-(5-ethyl-2-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]-2-methoxybenzenesulfonamide](/img/structure/B7456026.png)

![N-(4-{[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B7456037.png)
